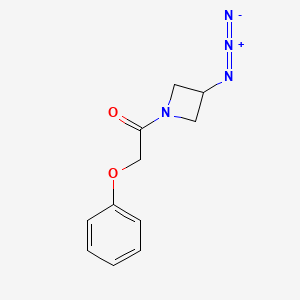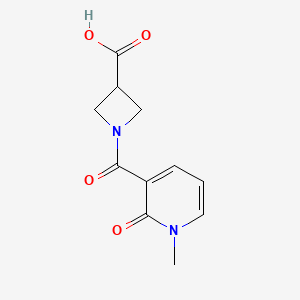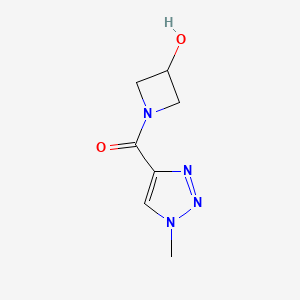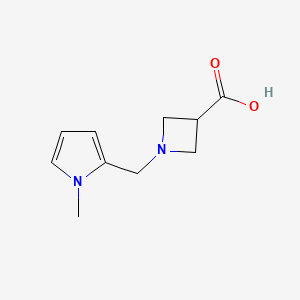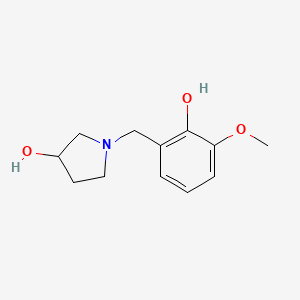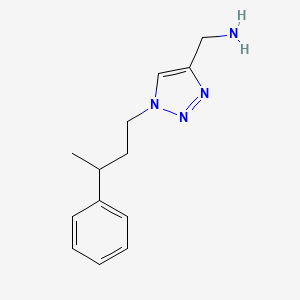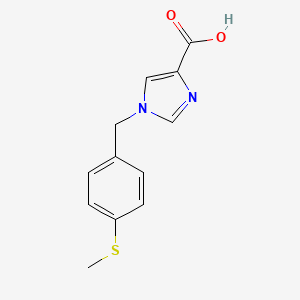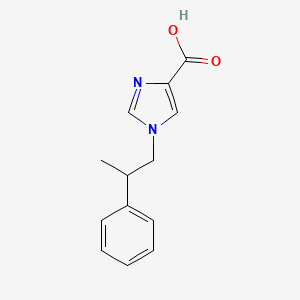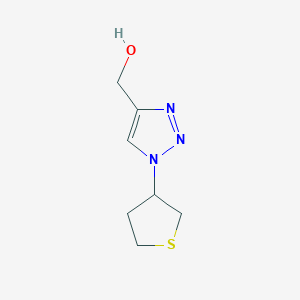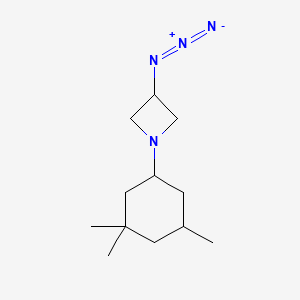
1-(4-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Overview
Description
1-(4-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ASK1 Inhibitors The compound's derivatives, particularly 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, have been highlighted for their potential as ASK1 inhibitors. This application is particularly relevant in the treatment of inflammation and pain, with osteoarthritis and neuropathic pain being the likely preferred indications for such compounds (Norman, 2012).
Electrooptic Film Fabrication A study involving dibranched, heterocyclic "push-pull" chromophores, which include derivatives of the compound , underscores the significance of chromophore molecular architecture and film growth method on thin-film microstructure and optical/electrooptic response. This application is crucial in the development of thin films with specific optical and electrooptic properties (Facchetti et al., 2006).
Green Chemistry Applications The compound's derivatives have been synthesized using surfactants in aqueous medium, representing a metal-free and efficient method for creating polysubstituted pyrrole derivatives. This approach is significant for green chemistry, offering a more environmentally friendly and sustainable synthesis method (Kumar et al., 2017).
Chemosensor Development Derivatives of the compound have been used in the development of fluorescent chemosensors, particularly for the detection of Fe3+ ions and picric acid. The research highlights the compound's utility in the field of chemical sensing and its potential applications in environmental monitoring and safety (Shylaja et al., 2020).
Material Science and Battery Performance Research involving the compound's derivatives, specifically pyrrole derivatives bearing TEMPO, focuses on the material science domain, showcasing their application as cathode materials in Li-ion batteries. The studies reveal improved specific capacity and battery performance, indicating the compound's significance in the advancement of energy storage technologies (Xu et al., 2014).
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-3-7-14(8-4-10)11(15)9-13-5-1-2-6-13/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQHQBYVJQPBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



